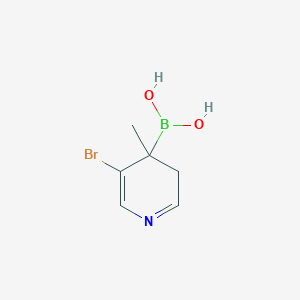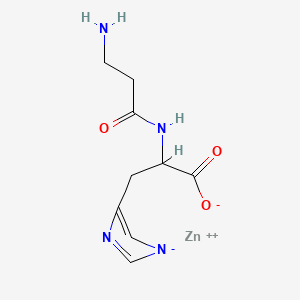
1-Propanaminium, 3-(((heptadecafluorooctyl)sulfonyl)amino)-N,N,N-trimethyl-, iodide, ammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanaminium, 3-(((heptadecafluorooctyl)sulfonyl)amino)-N,N,N-trimethyl-, iodide, ammonium salt is a cationic fluorosurfactant. This compound is known for its unique properties, including high thermal stability and chemical resistance, making it valuable in various industrial applications .
Preparation Methods
The synthesis of 1-Propanaminium, 3-(((heptadecafluorooctyl)sulfonyl)amino)-N,N,N-trimethyl-, iodide, ammonium salt typically involves the reaction of heptadecafluorooctyl sulfonyl chloride with 3-aminopropyltrimethylammonium iodide. The reaction is carried out in an organic solvent such as isopropanol, under controlled temperature and pH conditions . Industrial production methods often involve large-scale batch reactions with stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although it is generally resistant to many common reagents due to its fluorinated structure.
Hydrolysis: It can undergo hydrolysis in the presence of strong acids or bases, leading to the breakdown of the sulfonyl group.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions but often include derivatives of the original compound with modified functional groups.
Scientific Research Applications
1-Propanaminium, 3-(((heptadecafluorooctyl)sulfonyl)amino)-N,N,N-trimethyl-, iodide, ammonium salt has a wide range of scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and stability of reactants.
Biology: Employed in biological assays and experiments as a stabilizing agent for proteins and other biomolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable micelles and vesicles.
Mechanism of Action
The mechanism of action of this compound involves its ability to reduce surface tension and stabilize emulsions. The fluorinated tail provides hydrophobic properties, while the ammonium head group interacts with water and other polar substances. This dual functionality allows it to form micelles and vesicles, which can encapsulate and transport various molecules .
Comparison with Similar Compounds
Similar compounds include other fluorinated surfactants such as:
- 1-Propanaminium, N,N-diethyl-3-[[(heptadecafluoroisooctyl)sulfonyl]amino]-N-methyl-, iodide
- N-(2-Hydroxyethyl)-N,N-dimethyl-3-[(1-oxododecyl)amino]-1-propanaminium
Compared to these compounds, 1-Propanaminium, 3-(((heptadecafluorooctyl)sulfonyl)amino)-N,N,N-trimethyl-, iodide, ammonium salt offers unique advantages such as higher thermal stability and better chemical resistance, making it more suitable for demanding industrial applications.
Properties
CAS No. |
68310-75-8 |
|---|---|
Molecular Formula |
C14H19F17IN3O2S |
Molecular Weight |
743.26 g/mol |
IUPAC Name |
azane;3-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonylamino)propyl-trimethylazanium;iodide |
InChI |
InChI=1S/C14H16F17N2O2S.HI.H3N/c1-33(2,3)6-4-5-32-36(34,35)14(30,31)12(25,26)10(21,22)8(17,18)7(15,16)9(19,20)11(23,24)13(27,28)29;;/h32H,4-6H2,1-3H3;1H;1H3/q+1;;/p-1 |
InChI Key |
YONNGZYSTYQPFN-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCCNS(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.N.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-3-benzoyloxy-4,4-difluorooxolan-2-yl]methyl benzoate](/img/structure/B15288355.png)

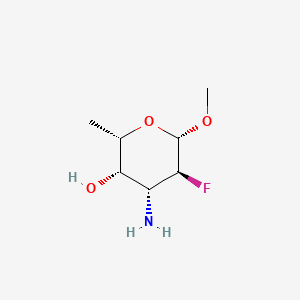
![3-[2-(4-Methoxy-benzyl)-benzoimidazol-1-yl]-propionic acid](/img/structure/B15288375.png)
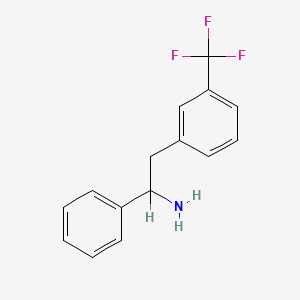
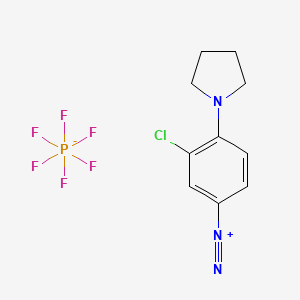
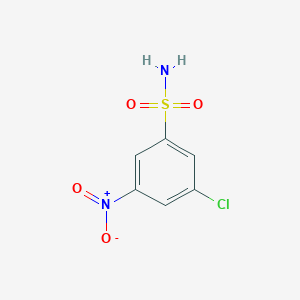


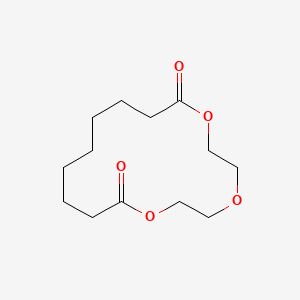

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15288441.png)
